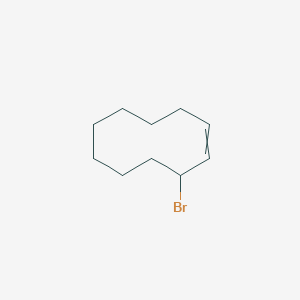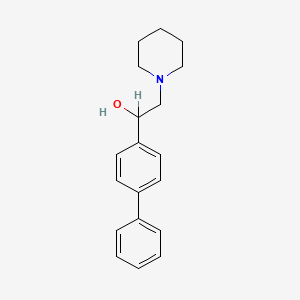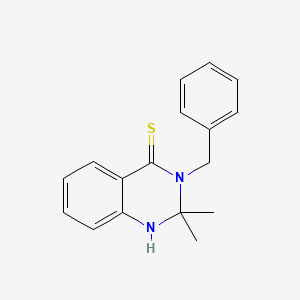
3-Bromocyclodecene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromocyclodecene is an organic compound with the molecular formula C10H17Br It is a brominated derivative of cyclodecene, characterized by the presence of a bromine atom attached to the third carbon of the cyclodecene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromocyclodecene can be synthesized through the allylic bromination of cyclodecene. One common method involves the use of N-bromosuccinimide (NBS) in the presence of ultraviolet light. The reaction proceeds via a radical chain mechanism, where a bromine radical abstracts an allylic hydrogen atom from cyclodecene, forming an allylic radical. This radical then reacts with bromine to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and light intensity, to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
3-Bromocyclodecene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form cyclodecene derivatives.
Addition Reactions: The double bond in the cyclodecene ring can participate in addition reactions with various reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are typically used.
Addition: Reagents like hydrogen bromide (HBr) or bromine (Br2) can be used to add across the double bond.
Major Products Formed
Substitution: Products include cyclodecene derivatives with various substituents replacing the bromine atom.
Elimination: Products include cyclodecene and its isomers.
Addition: Products include dibromocyclodecene and other halogenated derivatives.
Scientific Research Applications
3-Bromocyclodecene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving the modification of biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-bromocyclodecene in chemical reactions involves the formation of reactive intermediates, such as radicals or carbocations, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. The presence of the bromine atom significantly influences the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Similar Compounds
3-Bromocyclohexene: Another brominated cyclic compound with similar reactivity.
Cyclodecene: The parent compound without the bromine atom.
3-Chlorocyclodecene: A chlorinated analogue with different reactivity due to the presence of chlorine instead of bromine.
Uniqueness
3-Bromocyclodecene is unique due to the presence of the bromine atom, which imparts distinct reactivity patterns compared to its non-brominated or chlorinated analogues. The bromine atom’s size and electronegativity influence the compound’s behavior in substitution and elimination reactions, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
56325-56-5 |
|---|---|
Molecular Formula |
C10H17Br |
Molecular Weight |
217.15 g/mol |
IUPAC Name |
3-bromocyclodecene |
InChI |
InChI=1S/C10H17Br/c11-10-8-6-4-2-1-3-5-7-9-10/h6,8,10H,1-5,7,9H2 |
InChI Key |
FDNGUEYNQDEJBD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC=CC(CCC1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3H-Thieno[2,3-d]imidazole-5-carboxylic acid, 3-phenyl-](/img/structure/B13943437.png)

![benzyl 9-(2-methoxy-2-oxoethyl)-10-oxo-1,9-diazaspiro[4.5]decane-1-carboxylate;hydrochloride](/img/structure/B13943451.png)



![2-[(Oxiran-2-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B13943476.png)

![3,5-Diiodo-2-[(2-phenylacetyl)carbamothioylamino]benzoic acid](/img/structure/B13943491.png)
![7-(Aminomethyl)bicyclo[3.3.1]nonan-3-one](/img/structure/B13943508.png)
![1-(4-Nitrophenyl)-N,N-bis[(4-nitrophenyl)methyl]methanamine](/img/structure/B13943512.png)



